REACTION_SMILES
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[C:24]([CH3:25])([CH3:26])([CH3:27])[c:28]1[c:29]([S:37][S:38]([c:39]2[cH:40][cH:41][c:42]([CH3:43])[cH:44][cH:45]2)(=[O:46])=[O:47])[cH:30][c:31]([CH3:36])[c:32]([CH2:34][OH:35])[cH:33]1.[CH3:55][CH2:56][O:57][C:58]([CH3:59])=[O:60].[ClH:54].[K+:48].[K+:49].[O-:50][C:51]([O-:52])=[O:53].[O:61]=[CH:62][N:63]([CH3:64])[CH3:65].[OH:1][C:2]1=[CH:3][C:4](=[O:23])[O:5][C:6]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([CH2:14][CH2:15][c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[CH2:7]1>>[OH:1][C:2]1=[C:3]([S:37][c:29]2[c:28]([C:24]([CH3:25])([CH3:26])[CH3:27])[cH:33][c:32]([CH2:34][OH:35])[c:31]([CH3:36])[cH:30]2)[C:4](=[O:23])[O:5][C:6]([c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)([CH2:14][CH2:15][c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Sc2cc(C)c(CO)cc2C(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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O=C1C=C(O)CC(CCc2ccc(O)cc2)(c2ccccc2)O1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=C(O)CC(CCc2ccc(O)cc2)(c2ccccc2)O1
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Name
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Type
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product
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Smiles
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Cc1cc(SC2=C(O)CC(CCc3ccc(O)cc3)(c3ccccc3)OC2=O)c(C(C)(C)C)cc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |